

# Application Notes: Oxidation of 5-Nonyn-3-ol to 5-Nonyn-3-one

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## Compound of Interest

Compound Name: 5-Nonyn-3-ol

Cat. No.: B1204370

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## Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. **5-Nonyn-3-ol**, a secondary alcohol containing an internal alkyne, can be converted to its corresponding ketone, 5-nyn-3-one. This ketone is a valuable intermediate for the synthesis of more complex molecules in the fields of pharmaceuticals, agrochemicals, and materials science. The presence of the alkyne functionality requires the selection of an oxidation method that is chemoselective and avoids unwanted side reactions. This document provides detailed protocols for three common and effective methods for the oxidation of **5-nyn-3-ol**: Dess-Martin Periodinane (DMP) Oxidation, Jones Oxidation, and Swern Oxidation. These methods offer a range of conditions from mild to strong, allowing researchers to choose the most suitable protocol based on substrate sensitivity, scale, and available laboratory resources.

## Data Presentation: Comparison of Oxidation Protocols

The following table summarizes the key parameters for the three detailed protocols for the oxidation of **5-nyn-3-ol**. This allows for a direct comparison of reaction conditions, typical yields, and safety considerations.

Parameter	Dess-Martin Periodinane (DMP) Oxidation	Jones Oxidation	Swern Oxidation
Oxidizing Agent	Dess-Martin Periodinane (DMP)	Chromic acid (from CrO <sub>3</sub> and H <sub>2</sub> SO <sub>4</sub> )	Dimethyl sulfoxide (DMSO), Oxalyl chloride
Typical Substrate	5-Nonyn-3-ol (1.0 equiv)	5-Nonyn-3-ol (1.0 equiv)	5-Nonyn-3-ol (1.0 equiv)
Reagent Stoichiometry	DMP (1.1 - 1.5 equiv)	Jones Reagent (added until orange persists)	Oxalyl chloride (1.5 equiv), DMSO (2.7 equiv), Triethylamine (7.0 equiv)
Solvent	Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )	Acetone	Dichloromethane (CH <sub>2</sub> Cl <sub>2</sub> )
Temperature	Room Temperature (20-25 °C)	0-35 °C	-78 °C to Room Temperature
Typical Reaction Time	0.5 - 4 hours	< 1 hour	1 - 2 hours
Work-up	Quenching with Na <sub>2</sub> S <sub>2</sub> O <sub>3</sub> /NaHCO <sub>3</sub> , extraction	Quenching with isopropanol, extraction	Aqueous quench, extraction
Typical Yields	High (>90%)	High (85-95%)[1]	High (>90%)
Safety Considerations	DMP can be explosive under certain conditions.[2]	HIGHLY TOXIC, CARCINOGENIC.[1] Use with extreme caution.	TOXIC GASES (CO, CO <sub>2</sub> ).[3] Malodorous byproduct (DMS).[4] [5]

## Experimental Protocols

### Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a very mild and highly selective method for converting secondary alcohols to ketones.[6][7][8] It is performed under neutral conditions at room temperature,

making it compatible with a wide range of sensitive functional groups.[7]

Materials:

- **5-Nonyn-3-ol**
- Dess-Martin Periodinane (DMP)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ , anhydrous)
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine (saturated aqueous  $\text{NaCl}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

- To a solution of **5-nonyn-3-ol** (1.0 equiv) in anhydrous dichloromethane, add Dess-Martin periodinane (1.2 equiv) in one portion at room temperature under a nitrogen or argon atmosphere.
- Stir the reaction mixture vigorously at room temperature for 2 to 4 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) and a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
- Stir the mixture for an additional 15-20 minutes until the solid byproducts dissolve.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with dichloromethane (2 x volume).

- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-nonyl-3-one.
- If necessary, purify the crude product by column chromatography on silica gel.

## Method 2: Jones Oxidation

The Jones oxidation is a robust and cost-effective method for oxidizing secondary alcohols to ketones using chromic acid.<sup>[9]</sup> The reaction is typically fast and high-yielding.<sup>[1]</sup> However, it involves the use of chromium(VI) compounds, which are highly toxic and carcinogenic, requiring stringent safety precautions.<sup>[1]</sup>

Materials:

- **5-Nonyl-3-ol**
- Chromium trioxide ( $\text{CrO}_3$ )
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Acetone
- Isopropanol
- Diethyl ether or Dichloromethane for extraction
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

- Preparation of Jones Reagent: In a flask, carefully dissolve chromium trioxide in water, then slowly add concentrated sulfuric acid while cooling in an ice bath.

- In a separate round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve **5-nonyn-3-ol** (1.0 equiv) in acetone.
- Cool the alcohol solution in an ice-water bath to approximately 0-5 °C.
- Slowly add the prepared Jones reagent dropwise from a dropping funnel to the vigorously stirred alcohol solution. The rate of addition should be controlled to maintain the reaction temperature below 35 °C.[10]
- Continue adding the reagent until a faint orange color persists in the reaction mixture, indicating an excess of the oxidant. The solution will turn a characteristic green color as the Cr(VI) is reduced to Cr(III).[9]
- After the addition is complete, stir the reaction for an additional 15-30 minutes at room temperature.
- Quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and the solution remains green.
- Remove the acetone under reduced pressure.
- Add water to the residue and extract the product with diethyl ether or dichloromethane (3 x volume).
- Combine the organic extracts and wash with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to afford the crude 5-nonyn-3-one.
- Further purification can be achieved by distillation or column chromatography.

## Method 3: Swern Oxidation

The Swern oxidation is a mild and efficient method that avoids the use of heavy metals.[5] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine.[11] This reaction is known for its wide functional group tolerance.[3]

## Materials:

- **5-Nonyn-3-ol**
- Oxalyl chloride ((COCl)<sub>2</sub>)
- Dimethyl sulfoxide (DMSO, anhydrous)
- Triethylamine (NEt<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>, anhydrous)
- Water
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask, syringes, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone)

## Procedure:

- To a solution of oxalyl chloride (1.5 equiv) in anhydrous dichloromethane in a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of anhydrous DMSO (2.7 equiv) in dichloromethane dropwise at -78 °C.[\[12\]](#)
- Stir the mixture for 5-15 minutes at -78 °C.
- Add a solution of **5-nonyn-3-ol** (1.0 equiv) in dichloromethane dropwise over 5 minutes, ensuring the temperature remains at -78 °C.[\[12\]](#)
- Stir the reaction mixture for 30 minutes at -78 °C.
- Add triethylamine (7.0 equiv) dropwise over 10 minutes.[\[12\]](#)
- After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Quench the reaction by adding water.

- Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography to yield pure 5-nonyn-3-one.

## Mandatory Visualizations

The following diagrams illustrate the chemical transformation and a generalized workflow for the oxidation of **5-nonyn-3-ol**.

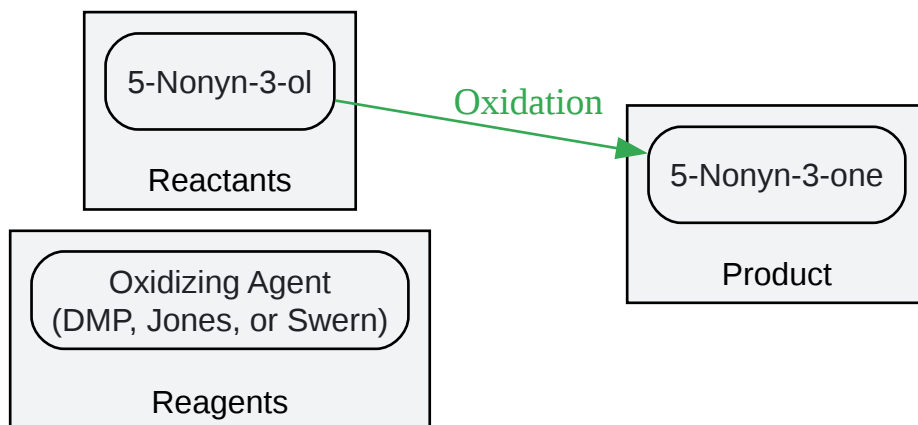


Figure 1: Oxidation of 5-Nonyn-3-ol

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Caption: Chemical transformation of **5-Nonyn-3-ol** to 5-Nonyn-3-one.

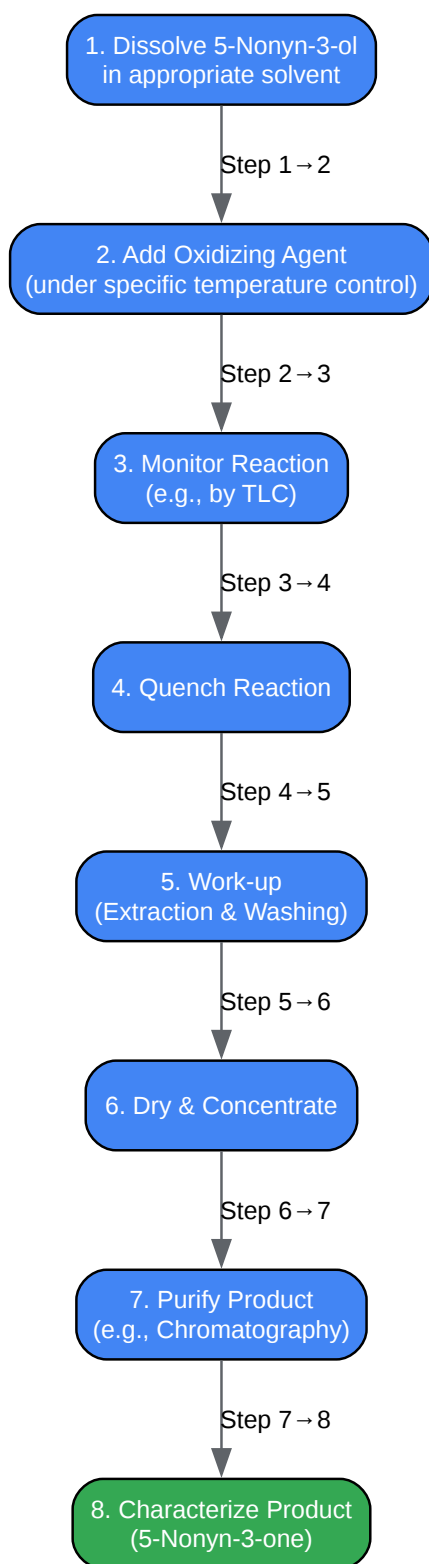


Figure 2: Generalized Experimental Workflow

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- To cite this document: BenchChem. [Application Notes: Oxidation of 5-Nonyn-3-ol to 5-Nonyn-3-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1204370#protocol-for-the-oxidation-of-5-nonyn-3-ol\]](https://www.benchchem.com/product/b1204370#protocol-for-the-oxidation-of-5-nonyn-3-ol)

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